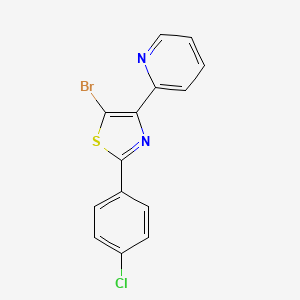
Ethyl (3-chloropropyl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-chloropropyl)methylcarbamate is a chemical compound belonging to the class of carbamate esters. These compounds are characterized by the presence of an ester of carbamic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (3-chloropropyl)methylcarbamate can be synthesized through a reaction involving ethyl chloroformate and 3-chloropropylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Ethyl chloroformate+3-chloropropylamine→Ethyl (3-chloropropyl)methylcarbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-chloropropyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Applications De Recherche Scientifique
Ethyl (3-chloropropyl)methylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl (3-chloropropyl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.
Ethyl carbamate: Another ester of carbamic acid, known for its presence in fermented foods and beverages.
tert-Butyl (3-chloropropyl)methylcarbamate: A related compound with a tert-butyl group instead of an ethyl group.
Uniqueness
Ethyl (3-chloropropyl)methylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its combination of an ethyl group and a 3-chloropropyl group makes it suitable for various applications that other carbamates may not be able to fulfill.
Propriétés
Numéro CAS |
27097-68-3 |
|---|---|
Formule moléculaire |
C7H14ClNO2 |
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
ethyl N-(3-chloropropyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-3-11-7(10)9(2)6-4-5-8/h3-6H2,1-2H3 |
Clé InChI |
YXHMPUVTZRRMNB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-iodo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13872198.png)

![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)



![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)




![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)

